molecular formula C5H10O B155206 (S)-2-methylbutanal CAS No. 1730-97-8

(S)-2-methylbutanal

Cat. No. B155206
CAS RN: 1730-97-8
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-YFKPBYRVSA-N
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Description

(S)-2-methylbutanal is a volatile organic compound that is commonly found in nature. It is also known as isovaleraldehyde and has a pungent odor similar to that of sweaty socks. This chemical compound is used in various industries such as food, fragrance, and pharmaceuticals due to its unique properties.

Scientific Research Applications

1. Ehrlich Pathway in Fermented Foods

(S)-2-methylbutanal is significant in the Ehrlich pathway, involved in the enzymatic conversion of amino acids in fermented foods. This pathway's analysis in fermented foods revealed nearly pure (S)-2-methylbutanal in samples, indicating specific enzymatic processes (Matheis, Granvogl, & Schieberle, 2016).

2. Biosynthesis in Cheese

In cheese, (S)-2-methylbutanal plays a key role in flavor development. It is formed through biosynthetic pathways involving lactic acid bacteria, highlighting the significance of microbial enzymes in cheese flavor (Afzal et al., 2017).

3. Metabolite Production in Microorganisms

Studies on Staphylococcus xylosus revealed the production of (S)-2-methylbutanal as a metabolite during cultivation, shedding light on the metabolic pathways of microorganisms and their impact on flavor compounds (Beck, Hansen, & Lauritsen, 2002).

4. Role in Lung Cancer Cell Metabolism

Research has identified (S)-2-methylbutanal in the volatile organic compounds released by lung cancer cells, suggesting its potential as a biomarker in cancer diagnosis (Sponring et al., 2009).

5. Asymmetric Hydroformylation in Organic Synthesis

(S)-2-methylbutanal has been used in organic synthesis, specifically in solvent-free asymmetric hydroformylation of olefins, demonstrating its utility in producing optically active aldehydes (Shibahara, Nozaki, & Hiyama, 2003).

6. Air Treatment with Plasma and Photocatalysis

The compound has been studied in the context of air treatment, where plasma and photocatalysis were used for the removal of (S)-2-methylbutanal, highlighting its relevance in environmental applications (Assadi et al., 2014).

7. Solubility and Volume Behavior in Gas Solutions

Investigations into the solubility and volume behavior of (S)-2-methylbutanal in solutions with gases like hydrogen and carbon monoxide provide insights into its physicochemical properties, relevant for industrial applications (Aronovich et al., 1991).

properties

IUPAC Name

(2S)-2-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346324
Record name (S)-(+)-2-Methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methylbutanal

CAS RN

1730-97-8
Record name (+)-2-Methylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-Methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Methylbutanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
K Matheis, M Granvogl… - Journal of agricultural and …, 2016 - ACS Publications
The conversion of parent free amino acids into alcohols by an enzymatic deamination, decarboxylation, and reduction caused by microbial enzymes was first reported more than 100 …
Number of citations: 30 pubs.acs.org
PL Anelli, F Montanari, S Quici - Organic Syntheses, 2003 - Wiley Online Library
A General synthetic method for the oxidation of primary alcohols to aldehydes:(S)‐(+)‐2‐methylbutanal reactant: 44.05 g (0.50 mol) of (S)‐(−)‐2‐methyl‐1‐butanol product:(S)‐(+)‐2 …
Number of citations: 203 onlinelibrary.wiley.com
M Kincanon - 2018 - digitalcommons.butler.edu
Due to the chiral nature of enzymes in the body, the biological activity of any given molecule is often highly dependent its stereochemical configuration. As chemists seek to synthesize …
Number of citations: 0 digitalcommons.butler.edu
F Shibahara, K Nozaki, T Hiyama - Journal of the American …, 2003 - ACS Publications
Using an (R,S)-BINAPHOS−Rh(I) catalyst that is covalently anchored to a highly cross-linked polystyrene support, asymmetric hydroformylation of olefins was performed in the absence …
Number of citations: 135 pubs.acs.org
M Bianchi, U Matteoli, G Menchi, P Frediani… - Journal of …, 1982 - Elsevier
Disproportionation of aldehydes with formation of the corresponding acid and alcohol is catalyzed by phosphine-substituted cluster ruthenium carbonyls. The reaction takes place in the …
Number of citations: 12 www.sciencedirect.com
P Haelg, G Consiglio, P Pino - Journal of organometallic chemistry, 1985 - Elsevier
The asymmetric hydroformylation of the three isomeric straight chain butenes catalyzed by [(R,R)-Diop]Pt(SnCl 3 )CI (Diop is 2,2-dimethyl-4, 5-bis(diphenylphos- phinomethyl)-l,3-…
Number of citations: 88 www.sciencedirect.com
DC Braddock, JM Brown - Tetrahedron: Asymmetry, 2000 - Elsevier
The asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal in 98% ee is described. It was discovered that the key alkylation step employing an Evans chiral auxiliary and 3-…
Number of citations: 24 www.sciencedirect.com
M Goodman, S Chen - Macromolecules, 1971 - ACS Publications
Optically active poly [(S)-(+)-2-methylbutyl isocyanate] has been synthesized. The optically active polymer has inherently symmetric chromophores in the main chain which acquire …
Number of citations: 88 pubs.acs.org
HO CO2H - … ON SILYL GYOXIMINES, ALTERNARIC ACID, AND …, 2011 - cdr.lib.unc.edu
The success of Trost’s Alder-ene reaction, as well as the direct access to analogs of 9 via three component coupling, provided the impetus to examine the combination of an allyl …
Number of citations: 4 cdr.lib.unc.edu
M Goodman, A Abe - Journal of Polymer Science, 1962 - Wiley Online Library
Discussion Although the exact optical rotation of poly-(S)(+)-2-methyl butanal could not be measured, a definitely positive optical rotation was observed in a p-chlorophenolchloroform …
Number of citations: 18 onlinelibrary.wiley.com

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